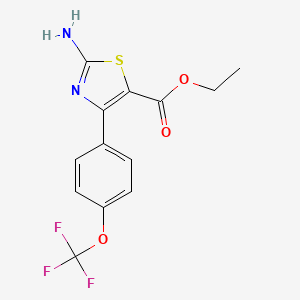
Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure, which are known for their diverse range of biological activities. The compound is structurally related to various thiazole derivatives that have been synthesized and studied for their potential pharmacological properties, including antitumor, antimicrobial, and antioxidant activities .
Synthesis Analysis
The synthesis of ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate is not directly described in the provided papers. However, similar ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and their procedures detailed. For instance, ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate was prepared and showed significant antitumor activity . Another related synthesis involved the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives to obtain different thiazole carboxylate compounds . These methods typically involve the reaction of thiazole intermediates with different reagents under controlled conditions to introduce various substituents into the thiazole ring.
Molecular Structure Analysis
The molecular structure of ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate is not directly reported, but related compounds have had their structures confirmed using spectroscopic data and elemental analysis . The presence of the trifluoromethoxy group in the compound of interest suggests that it would have unique electronic properties due to the electron-withdrawing nature of the fluorine atoms.
Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives are diverse. For example, ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate was transformed with aromatic amines into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates . Such reactions typically involve nucleophilic substitution or addition to the thiazole ring, enabling the introduction of various functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate are not explicitly provided. However, related thiazole derivatives have been characterized by their melting points, solubility, and stability under different conditions. The introduction of substituents like the trifluoromethoxy group would likely affect these properties by increasing the compound's lipophilicity and potentially its metabolic stability .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques : Kenneth M. Boy and J. Guernon (2005) utilized Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate as a precursor in the synthesis of its aminoethyl analogs through Michael-like addition of secondary amines. This method highlights its potential in complex organic synthesis processes (Boy & Guernon, 2005).
Anticancer Activity : J. P. Sonar et al. (2020) synthesized a series of thiazole compounds, starting from a related thiazole carboxylate, and evaluated their anticancer activity against breast cancer cells, indicating its use in developing potential anticancer agents (Sonar et al., 2020).
Antimicrobial Applications : N. Desai, N. Bhatt, and S. Joshi (2019) studied synthetic modifications in Ethyl 2-amino-4-methylthiazole-5-carboxylate and evaluated the antimicrobial activities of the derivatives against various bacterial and fungal strains, demonstrating its potential in antimicrobial research (Desai, Bhatt, & Joshi, 2019).
Corrosion Inhibition : K. Raviprabha and R. Bhat (2019) investigated the use of Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate as a corrosion inhibitor for AA6061 alloy in hydrochloric acid media. Their findings suggest its effectiveness in preventing metal corrosion, which is significant for industrial applications (Raviprabha & Bhat, 2019).
Zukünftige Richtungen
2-Aminothiazoles, including Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate, have emerged as a promising scaffold in medicinal chemistry and drug discovery research . Given their wide range of biological activities, their structural variations have attracted attention among medicinal chemists . Future research could focus on the design and synthesis of novel 2-aminothiazole derivatives with enhanced biological activities and improved safety profiles .
Eigenschaften
IUPAC Name |
ethyl 2-amino-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3S/c1-2-20-11(19)10-9(18-12(17)22-10)7-3-5-8(6-4-7)21-13(14,15)16/h3-6H,2H2,1H3,(H2,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIHBDGJKTVYNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650416 |
Source


|
| Record name | Ethyl 2-amino-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate | |
CAS RN |
887267-77-8 |
Source


|
| Record name | Ethyl 2-amino-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

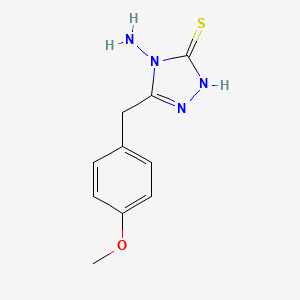
![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1331495.png)

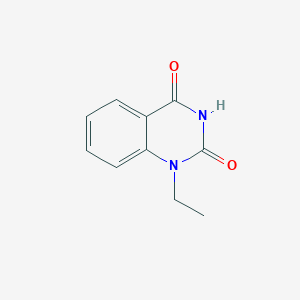
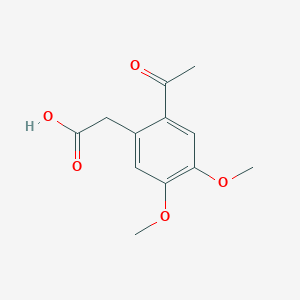

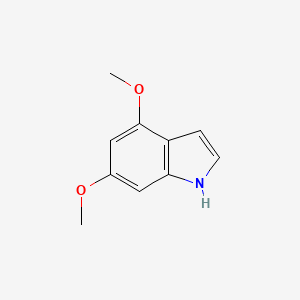
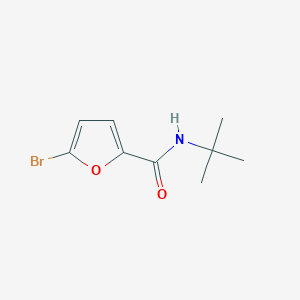
![3-[3,4-Bis(phenylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1331507.png)


![2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid](/img/structure/B1331515.png)
![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)
